![molecular formula C17H23NO4 B1419459 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid CAS No. 261777-31-5](/img/structure/B1419459.png)
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO4 . It is often used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc group is a commonly used protective group in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques . The piperidine ring in the compound adopts a chair conformation .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmacologically active molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful for protecting amines during peptide synthesis, which is a common strategy in drug development . The Boc group can be removed under mild acidic conditions, allowing for the selective deprotection of amines in the presence of other functional groups.
Pharmacology
The compound finds application in pharmacology as a precursor for the synthesis of complex molecules that can act as intermediates in drug discovery. For example, it can be used to create ionic liquids with amino acid functionalities, which have shown potential in enhancing amide bond formation, a key reaction in developing peptide-based therapeutics .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate. The Boc-protected amino acid derivatives are essential for multi-step synthesis processes, where the protection and subsequent deprotection of functional groups are required. This compound, due to its stability and ease of handling, is often used in the synthesis of larger, more complex organic molecules .
Analytical Chemistry
Analytical chemists use this compound for the preparation of standards and reagents. Its well-defined structure and properties make it suitable for use in calibrating instruments and developing new analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biochemistry
In biochemistry, the compound’s protected amino acid structure is used in the study of protein structure and function. It can be incorporated into peptides and proteins as a non-natural amino acid, allowing researchers to probe the role of specific residues in enzymatic activity or protein folding .
Materials Science
This compound is also explored in materials science for the development of novel materials with specific properties. For instance, the Boc group can be used to modify the surface properties of polymers or to create new polymer structures with potential applications in biotechnology and nanotechnology .
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is widely used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that recognize or process amino groups.
Mode of Action
The compound’s mode of action is primarily through its Boc group. The Boc group serves as a protective group for amino acids and peptides during synthesis . It shields the amino group from unwanted reactions, and can be selectively removed (deprotected) when no longer needed . The deprotection process usually involves the use of an acid, such as trifluoroacetic acid (TFA), and can occur under room temperature conditions .
Biochemical Pathways
The compound’s involvement in biochemical pathways is largely related to its role in the synthesis of other compounds. The Boc group’s ability to protect amino groups can influence the synthesis of peptides and other complex organic molecules . .
Result of Action
The primary result of the compound’s action is the successful protection of amino groups during the synthesis of peptides and other complex organic molecules . This can facilitate the production of these molecules with a high degree of precision and efficiency.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the process of deprotecting the Boc group is typically carried out in an acidic environment . Additionally, factors such as temperature and solvent can also affect the compound’s stability and reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGDJLPGZOFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662856 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |
CAS RN |
261777-31-5 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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